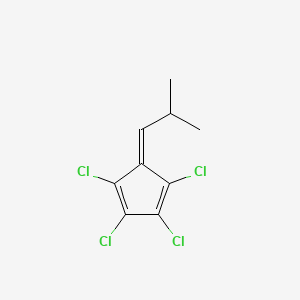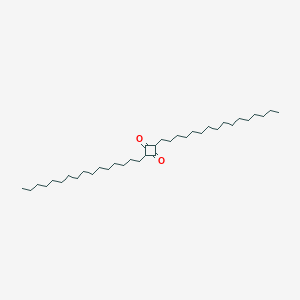
2,4-Dihexadecylcyclobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihexadecylcyclobutane-1,3-dione is a specialized organic compound characterized by its cyclobutane ring structure with two hexadecyl groups attached at the 2 and 4 positions
Méthodes De Préparation
The synthesis of 2,4-Dihexadecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexadecyl-substituted ketones with suitable reagents to form the cyclobutane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and consistency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
2,4-Dihexadecylcyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2,4-Dihexadecylcyclobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and lipid bilayer formation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism by which 2,4-Dihexadecylcyclobutane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic hexadecyl chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The cyclobutane ring structure may also interact with specific protein binding sites, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Dihexadecylcyclobutane-1,3-dione include other cyclobutane derivatives with varying alkyl chain lengths and substitutions. For example:
2,4-Diethylcyclobutane-1,3-dione: This compound has shorter ethyl chains, resulting in different physical and chemical properties.
2,4-Dioctadecylcyclobutane-1,3-dione: With longer octadecyl chains, this compound may exhibit enhanced hydrophobic interactions and different solubility characteristics.
The uniqueness of this compound lies in its specific chain length and the resulting balance between hydrophobicity and reactivity, making it suitable for a range of applications.
Propriétés
Numéro CAS |
54036-05-4 |
|---|---|
Formule moléculaire |
C36H68O2 |
Poids moléculaire |
532.9 g/mol |
Nom IUPAC |
2,4-dihexadecylcyclobutane-1,3-dione |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)34(36(33)38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
Clé InChI |
DDYMNEVBQNZSDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)

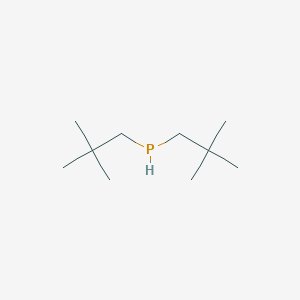
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
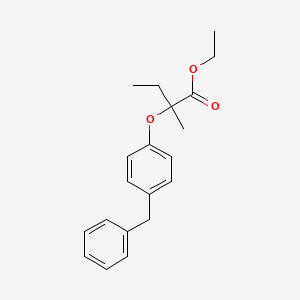
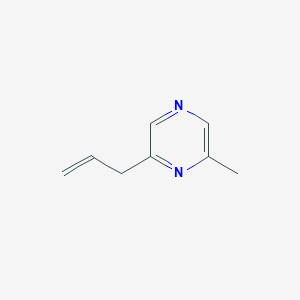

![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)
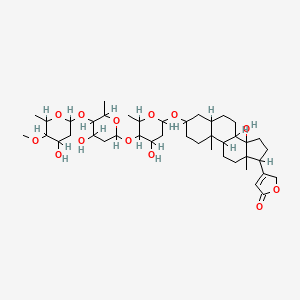
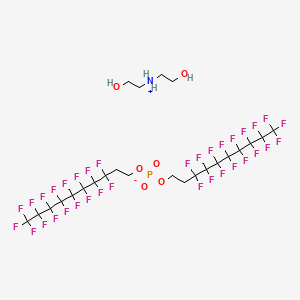
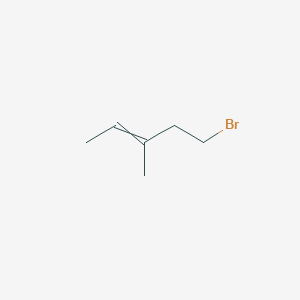
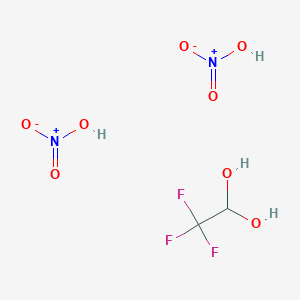
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
